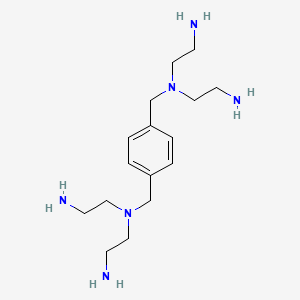

Benzenedimethanamine-diethylamine

Description

BenchChem offers high-quality Benzenedimethanamine-diethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenedimethanamine-diethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N6/c17-5-9-21(10-6-18)13-15-1-2-16(4-3-15)14-22(11-7-19)12-8-20/h1-4H,5-14,17-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRXUMOWYUGCLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(CCN)CCN)CN(CCN)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzenedimethanamine-Diethylamine and Related Compounds

A Note on Chemical Identity: The compound "Benzenedimethanamine-diethylamine" is not a standard IUPAC name and is subject to interpretation. This guide will focus on the most plausible structure, a derivative of 1,3-benzenedimethanamine bearing a diethylamino group, alongside closely related and more extensively documented compounds such as 1,3-Benzenedimethanamine and N,N-Diethyl-1,3-benzenediamine. This approach provides a comprehensive overview of the chemical properties for researchers, scientists, and drug development professionals.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 1,3-Benzenedimethanamine and N,N-Diethyl-1,3-benzenediamine, compounds central to the interpretation of "Benzenedimethanamine-diethylamine".

Table 1: General and Physical Properties

| Property | 1,3-Benzenedimethanamine | N,N-Diethyl-1,3-benzenediamine |

| CAS Number | 1477-55-0[1][2] | 26513-20-2[3][4] |

| Molecular Formula | C₈H₁₂N₂[1][2] | C₁₀H₁₆N₂[3] |

| Molecular Weight | 136.19 g/mol [1][2] | 164.25 g/mol [3] |

| Appearance | Colorless liquid[1][2] | Brown liquid[3] |

| Odor | Amine-like[1][2] | Not specified |

| Melting Point | 14.1 °C (58 °F)[1][2] | Not specified |

| Boiling Point | 273 °C (477 °F) at 760 mmHg[1][2] | Not specified |

| Density | 1.032 g/cm³[1] | Not specified |

| Vapor Pressure | 0.03 mmHg at 77 °F[1] | Not specified |

| Solubility | Miscible in water[1] | Not specified |

Table 2: Chemical and Thermodynamic Properties

| Property | 1,3-Benzenedimethanamine | N,N-Diethyl-1,3-benzenediamine |

| logP (Octanol/Water Partition Coefficient) | 0.18[1] | Not specified |

| pKa | Not specified | Not specified |

| Heat Capacity (Cp,gas) | Not specified | Not specified |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Not specified | Not specified |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | Not specified | Not specified |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | Not specified | Not specified |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | Not specified | Not specified |

Experimental Protocols

Detailed methodologies for determining key chemical properties are outlined below. These are generalized protocols applicable to the characterization of aromatic amines.

2.1 Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (Kow or Pow) is a measure of a compound's hydrophobicity. The "slow-stirring" method is particularly suitable for compounds with high logP values as it minimizes the formation of emulsions that can interfere with accurate measurements.[5][6]

-

Principle: A solution of the test compound in n-octanol is equilibrated with water. The concentration of the compound in each phase is then measured to determine the partition coefficient.[6]

-

Apparatus: A cylindrical vessel with a magnetic stirrer, centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer).

-

Procedure:

-

Prepare a stock solution of the test substance in n-octanol. The concentration should be less than 0.01 M and not exceed 50% of its solubility in either phase.[5]

-

Add the octanol (B41247) solution and a known volume of water to the vessel. A ratio of at least 20 ml of octanol per liter of water is recommended.[5]

-

Stir the mixture slowly to avoid emulsion formation.

-

After equilibration (which may take several hours), stop stirring and allow the phases to separate.

-

Centrifuge the mixture to ensure complete phase separation.[7]

-

Carefully sample each phase for analysis.[7]

-

Determine the concentration of the test substance in both the n-octanol (Coctanol) and water (Cwater) phases using a suitable analytical technique.

-

Calculate the Kow as the ratio of the concentrations: Kow = Coctanol / Cwater.[5] The result is typically expressed as logP or logKow.

-

2.2 Determination of pKa by Spectrophotometry

The acid dissociation constant (pKa) for an amine is a measure of its basicity. Spectrophotometric methods are useful when the compound has a chromophore that changes absorbance upon protonation.

-

Principle: The pKa is determined by measuring the change in absorbance of the compound in solutions of varying pH.

-

Apparatus: A UV-Vis spectrophotometer and a pH meter.

-

Procedure:

-

Prepare a stock solution of the amine in a suitable solvent (e.g., 50% ethanol-water for aromatic amines with low water solubility).[8]

-

Prepare a series of buffered solutions covering a range of pH values around the expected pKa.

-

Add a small, constant volume of the stock solution to each buffer solution.

-

Measure the UV-Vis spectrum of each solution at the wavelength of maximum absorbance difference between the protonated and unprotonated forms.

-

The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)], where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the free base.[8]

-

2.3 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and composition.[9][10]

-

Principle: A sample is heated at a constant rate, and its mass is continuously monitored. Weight loss indicates decomposition, evaporation, or other physical or chemical changes.[9][11]

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A small sample (typically 1-10 mg) is placed in a tared crucible.[10]

-

The crucible is placed on a microbalance within the TGA furnace.

-

The furnace is heated at a programmed rate (e.g., 10 or 20 K/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).[10][12]

-

The mass of the sample is recorded as a function of temperature.

-

The resulting thermogram (plot of mass vs. temperature) shows the temperatures at which weight loss occurs, indicating the thermal stability of the compound.

-

2.4 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and heats of reaction.[13][14]

-

Principle: The sample and a reference material are heated at a constant rate. The difference in the amount of heat required to maintain both at the same temperature is measured.[14]

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small amount of the sample is sealed in an aluminum pan. An empty pan is used as a reference.

-

Both pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.[13]

-

The heat flow to the sample is compared to the heat flow to the reference.

-

The resulting DSC curve shows endothermic and exothermic peaks corresponding to thermal transitions. The temperature at the peak maximum indicates the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

-

Synthesis and Reactivity

While a direct, documented synthesis for N-((3-(aminomethyl)phenyl)methyl)-N-ethylethanamine was not found, a logical synthetic pathway can be inferred from known reactions of the precursor, 1,3-benzenedimethanamine.

Logical Synthesis Workflow for N-((3-(aminomethyl)phenyl)methyl)-N-ethylethanamine

The synthesis would likely proceed via a reductive amination, a common method for forming C-N bonds.

Caption: A proposed synthetic workflow for N-((3-(aminomethyl)phenyl)methyl)-N-ethylethanamine.

Synthesis of N,N-Diethyl-1,4-phenylenediamine

A documented synthesis for a related compound, N,N-diethyl-1,4-phenylenediamine, involves a nitrosation reaction followed by reduction.[15]

Caption: Experimental workflow for the synthesis of N,N-Diethyl-1,4-phenylenediamine.

Signaling Pathways

No information was found in the searched literature regarding the involvement of Benzenedimethanamine-diethylamine or its closely related analogues in specific biological signaling pathways. These are relatively simple organic molecules primarily used as chemical intermediates or building blocks in synthesis. Their biological activity, if any, is not well-documented in the context of complex signaling cascades. Research into the biological effects of benzenedimethanamine derivatives has been conducted, but this has not elucidated specific signaling pathway interactions.[16][17]

References

- 1. mdpi.com [mdpi.com]

- 2. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N1,N1-Diethyl-1,3-benzenediamine 95% | CAS: 26513-20-2 | AChemBlock [achemblock.com]

- 4. N,N-Diethyl-1,3-benzenediamine | CAS#:26513-20-2 | Chemsrc [chemsrc.com]

- 5. p2infohouse.org [p2infohouse.org]

- 6. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]

- 11. aurigaresearch.com [aurigaresearch.com]

- 12. particletechlabs.com [particletechlabs.com]

- 13. web.williams.edu [web.williams.edu]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 16. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical structure and biological activity on m- and p-disubstituted derivatives of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of N,N,N',N'-Tetraethyl-1,3-benzenedimethanamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of N,N,N',N'-tetraethyl-1,3-benzenedimethanamine. The synthesis is primarily achieved through the reductive amination of isophthalaldehyde (B49619) with diethylamine (B46881). This guide details the experimental protocol for this synthesis and outlines the standard analytical techniques used for the structural confirmation and purity assessment of the final product. All quantitative data are summarized in tables, and key processes are visualized using diagrams to ensure clarity and reproducibility.

Introduction

N,N,N',N'-tetraethyl-1,3-benzenedimethanamine is a tertiary amine compound belonging to the xylylenediamine family. These compounds are of interest in various fields, including catalysis, polymer chemistry, and as intermediates in pharmaceutical synthesis due to the presence of two basic nitrogen centers constrained by a rigid aromatic spacer. The 1,3- (meta) substitution pattern provides a specific spatial arrangement of the functional groups, influencing its coordination properties and reactivity. Accurate and reproducible synthesis and characterization are critical for its application in research and development.

Synthesis Pathway

The most common and efficient method for synthesizing N,N,N',N'-tetraethyl-1,3-benzenedimethanamine is the double reductive amination of isophthalaldehyde with diethylamine. This one-pot reaction typically involves the formation of an intermediate iminium ion, which is subsequently reduced in situ by a hydride-based reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB).

Caption: Reductive amination of isophthalaldehyde with diethylamine.

Experimental Protocols

Synthesis of N,N,N',N'-Tetraethyl-1,3-benzenedimethanamine

This protocol is a general procedure for reductive amination.[1][2]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve isophthalaldehyde (1.0 eq) in methanol (B129727) (approx. 0.2 M solution).

-

Amine Addition: To the stirring solution, add diethylamine (2.5 eq). If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[1] Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Cool the flask in an ice bath (0 °C). Add sodium borohydride (NaBH₄) (2.2 eq) portion-wise over 20-30 minutes, ensuring the temperature does not rise significantly.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours or until TLC analysis indicates the consumption of the starting aldehyde.

-

Workup: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator. Add ethyl acetate (B1210297) to the residue and transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure product as a colorless or pale yellow oil.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) analyzer to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer on a neat sample (thin film between NaCl or KBr plates).

Data Presentation

The following tables summarize the expected physicochemical properties and spectral data for N,N,N',N'-tetraethyl-1,3-benzenedimethanamine.

Table 1: Physicochemical and Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₁₆H₂₈N₂ |

| Molecular Weight | 248.41 g/mol |

| Appearance | Colorless to pale yellow oil |

| HRMS (ESI-TOF) | m/z [M+H]⁺ Calcd: 249.2325; Found: 249.2329 |

Table 2: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | t, J = 7.6 Hz | 1H | Ar-H 5 |

| ~7.15 | d, J = 7.6 Hz | 2H | Ar-H 4,6 |

| ~7.05 | s | 1H | Ar-H 2 |

| ~3.55 | s | 4H | Ar-CH ₂-N |

| ~2.50 | q, J = 7.1 Hz | 8H | N-CH ₂-CH₃ |

| ~1.02 | t, J = 7.1 Hz | 12H | N-CH₂-CH ₃ |

Table 3: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~139.5 | Ar-C 1,3 |

| ~128.8 | Ar-C 5 |

| ~127.0 | Ar-C 4,6 |

| ~126.5 | Ar-C 2 |

| ~58.0 | Ar-C H₂-N |

| ~47.5 | N-C H₂-CH₃ |

| ~11.8 | N-CH₂-C H₃ |

Workflow Visualization

The following diagram illustrates the general workflow from synthesis to final characterization of the target compound.

Caption: Experimental workflow for synthesis and characterization.

References

Benzenedimethanamine-diethylamine molecular structure and formula

An In-depth Technical Guide to Benzenedimethanamine-Diethylamine: Molecular Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)

This technical guide provides a comprehensive overview of benzenedimethanamine and diethylamine, with a specific focus on the combined entity identified as N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride. This molecule serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This document is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Formula

Diethylamine

Diethylamine is a secondary amine with the chemical formula C₄H₁₁N. Its structure consists of an amino group attached to two ethyl substituents. It is a colorless, volatile liquid with a characteristic ammonia-like odor.[1][2]

Benzenedimethanamine

Benzenedimethanamine, also known as xylylenediamine, exists in three isomeric forms: ortho-, meta-, and para-. The most common isomers in industrial applications are 1,3-benzenedimethanamine (m-xylylenediamine) and 1,4-benzenedimethanamine (B1584979) (p-xylylenediamine).[3][4][5] The general chemical formula for benzenedimethanamine is C₈H₁₂N₂. The structure features a benzene (B151609) ring with two aminomethyl substituents.

Benzenedimethanamine-diethylamine (PROTAC Linker)

The entity referred to as "Benzenedimethanamine-diethylamine" is chemically identified as N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride . It has the CAS number 71277-17-3 and a molecular formula of C₁₆H₃₂N₆ (as the free base) and a molecular weight of approximately 308.5 g/mol .[6][7][8] This molecule is a diamine that incorporates structural features of both benzenedimethanamine and oligoamines, and it functions as an alkyl chain-based PROTAC linker.[9]

Physicochemical Properties

The following tables summarize the key physicochemical properties of diethylamine, 1,3-benzenedimethanamine, 1,4-benzenedimethanamine, and the specified "Benzenedimethanamine-diethylamine" PROTAC linker. Data for the specific PROTAC linker is limited in publicly available literature; therefore, some properties are not available.

Table 1: Physicochemical Properties of Diethylamine

| Property | Value |

| Molecular Formula | C₄H₁₁N |

| Molecular Weight | 73.14 g/mol [8] |

| Appearance | Colorless liquid[2] |

| Odor | Fishy, ammonia-like[2] |

| Melting Point | -50 °C[8] |

| Boiling Point | 55.5 °C[8] |

| Density | 0.707 g/cm³ at 20 °C |

| Solubility | Miscible with water and most organic solvents[2] |

Table 2: Physicochemical Properties of Benzenedimethanamine Isomers

| Property | 1,3-Benzenedimethanamine | 1,4-Benzenedimethanamine |

| Molecular Formula | C₈H₁₂N₂[3][5] | C₈H₁₂N₂[4] |

| Molecular Weight | 136.19 g/mol [3][5] | 136.19 g/mol [4] |

| Appearance | Colorless liquid[3] | Light yellow crystals or colorless liquid[4] |

| Melting Point | 12 °C[3] | 61.7 °C[4] |

| Boiling Point | 247 °C[3] | 230 °C[4] |

| Density | 1.055 g/cm³ | Not readily available |

| Solubility | Soluble in water | Soluble in water |

Table 3: Physicochemical Properties of Benzenedimethanamine-diethylamine (PROTAC Linker)

| Property | Value |

| Chemical Name | N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride |

| CAS Number | 71277-17-3[6][7][8] |

| Molecular Formula | C₁₆H₃₂N₆ (free base)[6][7] |

| Molecular Weight | 308.47 g/mol (free base)[6] |

| Appearance | Not readily available |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

| Solubility | Not readily available |

Experimental Protocols

Detailed experimental protocols for the specific synthesis of N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride are not widely published. However, a general protocol for the synthesis of a PROTAC utilizing a diamine linker is provided below. This is a representative procedure and may require optimization for specific substrates.

General Protocol for PROTAC Synthesis via Amide Bond Formation

This protocol outlines the coupling of a warhead (targeting the protein of interest) containing a carboxylic acid to a diamine linker, followed by coupling to an E3 ligase ligand.

Materials:

-

Warhead-COOH (1.0 eq)

-

N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride (or a similar diamine linker) (1.1 eq)

-

E3 Ligase Ligand with a reactive group (e.g., NHS ester)

-

Coupling agents (e.g., HATU, HOBt) (1.2 eq)

-

Base (e.g., DIPEA) (3.0 eq)

-

Anhydrous DMF

-

Standard laboratory glassware and purification equipment (HPLC, column chromatography)

Procedure:

-

Step 1: First Amide Coupling.

-

Dissolve the Warhead-COOH in anhydrous DMF under an inert atmosphere (e.g., nitrogen).

-

Add the coupling agents (HATU, HOBt) and the base (DIPEA) to the solution and stir for 15-30 minutes at room temperature.

-

Add the diamine linker to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the product can be isolated and purified using standard techniques such as extraction and flash column chromatography.

-

-

Step 2: Second Amide Coupling.

-

The purified product from Step 1, which now has a free amine group from the linker, is dissolved in anhydrous DMF.

-

The E3 Ligase Ligand-NHS ester is added to the solution.

-

The reaction is stirred at room temperature until completion, as monitored by LC-MS.

-

The final PROTAC molecule is then purified by preparative HPLC.

-

Signaling Pathways and Visualization

The "Benzenedimethanamine-diethylamine" linker is a key component in the construction of PROTACs. The mechanism of action for PROTACs involves hijacking the cell's natural protein degradation machinery, specifically the ubiquitin-proteasome system.

PROTAC-Mediated Protein Degradation Pathway

A PROTAC molecule is heterobifunctional, with one end binding to a target protein of interest (POI) and the other end binding to an E3 ubiquitin ligase. This simultaneous binding brings the POI and the E3 ligase into close proximity, forming a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can participate in further rounds of degradation, acting catalytically.[10]

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

The evaluation of a newly synthesized PROTAC involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

Caption: Experimental workflow for PROTAC evaluation.

References

- 1. sketchviz.com [sketchviz.com]

- 2. N,N-bis(2-aminoethyl)ethane-1,2-diamine [chembk.com]

- 3. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. graphviz.org [graphviz.org]

- 7. N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine), 71277-17-3 | BroadPharm [broadpharm.com]

- 8. N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) HCl salt | 71277-17-3 [amp.chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. news-medical.net [news-medical.net]

A Technical Guide to the Spectroscopic Characterization of N,N,N',N'-Tetraethyl-1,3-benzenedimethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a comprehensive overview of the expected spectroscopic data for N,N,N',N'-tetraethyl-1,3-benzenedimethanamine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to facilitate future characterization of this and similar molecules.

Introduction

N,N,N',N'-tetraethyl-1,3-benzenedimethanamine is an aromatic amine with potential applications in various fields, including catalysis, materials science, and as a precursor in pharmaceutical synthesis. A thorough spectroscopic characterization is essential for its unambiguous identification, purity assessment, and structural elucidation. This document serves as a technical resource for researchers, providing a predictive framework for its spectral properties and standardized methodologies for their experimental determination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N,N,N',N'-tetraethyl-1,3-benzenedimethanamine. These predictions are derived from the known spectral data of structurally related compounds, such as N,N,N',N'-tetramethyl-1,3-benzenediamine and other aromatic amines.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 4H | Aromatic protons (Ar-H) |

| ~3.6 | s | 4H | Methylene protons (Ar-CH₂) |

| ~2.5 | q | 8H | Methylene protons (-NCH₂CH₃) |

| ~1.1 | t | 12H | Methyl protons (-NCH₂CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~138-140 | Aromatic C (quaternary) |

| ~128-130 | Aromatic CH |

| ~55-60 | Methylene C (Ar-CH₂) |

| ~45-50 | Methylene C (-NCH₂CH₃) |

| ~10-15 | Methyl C (-NCH₂CH₃) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2970-2850 | Strong | Aliphatic C-H stretch |

| 1600, 1480 | Medium-Weak | Aromatic C=C stretch |

| 1460-1440 | Medium | CH₂ bend |

| 1380-1370 | Medium | CH₃ bend |

| 1250-1000 | Strong | C-N stretch |

| 800-700 | Strong | Aromatic C-H bend (m-disubstituted) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 248 | Moderate | [M]⁺ (Molecular Ion) |

| 233 | High | [M-CH₃]⁺ |

| 175 | High | [M-N(CH₂CH₃)₂]⁺ |

| 104 | Moderate | [C₈H₈]⁺ |

| 72 | Very High | [CH₂N(CH₂CH₃)₂]⁺ (alpha-cleavage product) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified N,N,N',N'-tetraethyl-1,3-benzenedimethanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher is recommended for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C[1].

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm)[1].

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorbances.

-

Place the prepared salt plate assembly in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile[5].

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL for analysis[5].

-

Ensure the final solution is free of any particulate matter by filtration if necessary[5].

-

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (direct insertion probe for liquids or via GC inlet).

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

The fragmentation pattern will be indicative of the molecular structure. The presence of an odd molecular weight can indicate an odd number of nitrogen atoms[6][7].

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like N,N,N',N'-tetraethyl-1,3-benzenedimethanamine.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of N,N,N',N'-tetraethyl-1,3-benzenedimethanamine and the experimental procedures for their determination. While the provided data is predictive, it offers a valuable reference for researchers working on the synthesis and characterization of this and related compounds. The detailed protocols are intended to ensure consistency and accuracy in future experimental work, contributing to the broader knowledge base of aromatic amines.

References

- 1. mdpi.com [mdpi.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. webassign.net [webassign.net]

- 4. scribd.com [scribd.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physical Properties of 1,3-Benzenedimethanamine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3-Benzenedimethanamine and a selection of its derivatives. The information is intended for use by researchers, scientists, and professionals in drug development and materials science. This document summarizes key quantitative data in a structured format, outlines detailed experimental protocols for property determination, and visualizes a key synthetic pathway involving the parent compound.

Core Physical Properties

1,3-Benzenedimethanamine, also known as m-xylylenediamine (B75579) (MXDA), is a colorless liquid with a characteristic amine-like odor[1]. It is a versatile chemical intermediate used primarily in the synthesis of polyamides, epoxy curing agents, and other specialty chemicals[2]. Understanding its physical properties is crucial for its application in various industrial and research settings.

Physical Properties of 1,3-Benzenedimethanamine

The fundamental physical characteristics of 1,3-Benzenedimethanamine are summarized in the table below.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₈H₁₂N₂ | - | [1][3] |

| Molecular Weight | 136.19 | g/mol | [1] |

| Melting Point | 14.1 | °C | [1] |

| Boiling Point | 273 | °C | [1] |

| Density | 1.032 | g/mL at 25°C | [1][2] |

| Vapor Pressure | 0.03 | mmHg at 25°C | [1] |

| Flash Point | 117 | °C | [2] |

| Solubility in Water | Miscible | - | [1][2] |

| Appearance | Colorless liquid | - | [1] |

Comparative Physical Properties of 1,3-Benzenedimethanamine Derivatives

The modification of the amino groups or the benzene (B151609) ring of 1,3-Benzenedimethanamine leads to derivatives with altered physical properties. The following table provides a comparison of the parent compound with some of its derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,3-Benzenedimethanamine | C₈H₁₂N₂ | 136.19 | 14.1 | 273 |

| 1,3-Bis(aminomethyl)cyclohexane | C₈H₁₈N₂ | 142.24 | - | - |

| N,N'-Diethyl-1,3-benzenedimethanamine | C₁₂H₂₀N₂ | 192.30 | - | - |

| N,N,N',N'-Tetrakis(2-oxiranylmethyl)-1,3-benzenedimethanamine | C₂₀H₂₈N₂O₄ | 360.45 | - | - |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of amines like 1,3-Benzenedimethanamine and its derivatives.

Determination of Melting Point

The melting point of a solid amine derivative can be determined using the capillary tube method with a melting point apparatus.

Procedure:

-

A small, dry sample of the crystalline solid is finely powdered.

-

A capillary tube, sealed at one end, is tapped open-end-down into the powder to pack a small amount of the sample into the sealed end.

-

The tube is then dropped through a long glass tube to further compact the sample, aiming for a sample height of 2-3 mm[4].

-

The capillary tube is placed in a melting point apparatus and heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid[4]. For a pure substance, this range is typically narrow.

Determination of Boiling Point

For liquid amines such as 1,3-Benzenedimethanamine, the boiling point can be determined by distillation or the Thiele tube method.

Thiele Tube Method Procedure:

-

A small sample (a few milliliters) of the liquid amine is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube filled with oil to ensure even heat distribution[5].

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools[5].

Determination of Density

The density of liquid amines can be accurately measured using a pycnometer or a vibrating tube densimeter[6][7][8][9].

Pycnometer Method Procedure:

-

A clean, dry pycnometer of a known volume is weighed empty.

-

The pycnometer is then filled with the liquid amine, ensuring no air bubbles are trapped, and the temperature of the liquid is allowed to equilibrate to a specific temperature (e.g., 25°C).

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the amine (the difference between the filled and empty weights) by the known volume of the pycnometer.

Determination of Solubility

The solubility of an amine in various solvents can be determined by direct observation.

Procedure:

-

A measured volume or weight of the amine is added to a test tube.

-

A measured volume of the solvent (e.g., water, ethanol, diethyl ether) is added to the test tube.

-

The mixture is agitated vigorously.

-

The mixture is then allowed to stand and is observed for homogeneity. If the amine dissolves completely, it is considered soluble. If two distinct layers form or a precipitate is present, it is considered insoluble or partially soluble[10][11][12][13].

-

This process can be repeated with varying amounts of solute and solvent to determine the approximate solubility limit.

Synthetic Pathway Visualization

1,3-Benzenedimethanamine is a key monomer in the synthesis of polyamides. The following diagram illustrates the general reaction workflow for the polycondensation of 1,3-Benzenedimethanamine with a dicarboxylic acid, such as adipic acid, to form a polyamide.

Caption: Polycondensation of 1,3-Benzenedimethanamine with a dicarboxylic acid.

References

- 1. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1477-55-0 | CAS DataBase [m.chemicalbook.com]

- 3. 1,3-Benzenedimethanamine | CymitQuimica [cymitquimica.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. uvadoc.uva.es [uvadoc.uva.es]

- 8. researchgate.net [researchgate.net]

- 9. calnesis.com [calnesis.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

Benzenedimethanamine-diethylamine CAS 71277-17-3 property data sheet

Disclaimer: Based on a comprehensive review of publicly available data, a complete experimental property data sheet for Benzenedimethanamine-diethylamine (CAS 71277-17-3) is not available. This document provides the confirmed basic properties and contextual information. In lieu of specific experimental protocols for this compound, a generalized workflow for the characterization of a novel chemical entity is presented.

Core Compound Identification

Benzenedimethanamine-diethylamine is a chemical compound primarily utilized in the field of targeted protein degradation.[1] It serves as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

| Property | Value | Source |

| CAS Number | 71277-17-3 | [2][3] |

| Molecular Formula | C16H32N6 | [3][4] |

| Molecular Weight | 308.47 g/mol | [2][3][4] |

| Synonyms | N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine); 1,4-Benzenedimethanamine, N,N,N′,N′-tetrakis(2-aminoethyl); 1,4-Di[(bis(2-aminoethyl)amino)methyl]benzene | [3] |

Physicochemical and Experimental Data

Detailed experimental data such as melting point, boiling point, density, and solubility for Benzenedimethanamine-diethylamine (CAS 71277-17-3) are not consistently reported in publicly accessible scientific literature or commercial supplier data sheets. The hydrochloride salt is also mentioned, but specific property data is similarly lacking.[5]

Role in Signaling and Drug Development: PROTAC Linker

Benzenedimethanamine-diethylamine functions as an alkyl chain-based linker in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][][7] The linker component is a critical element that connects the ligand binding to the target protein and the ligand binding to the E3 ligase. The length and composition of the linker influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient protein degradation.[7]

Generalized Experimental Protocols for Compound Characterization

Due to the absence of specific experimental procedures for Benzenedimethanamine-diethylamine, a generalized workflow for the synthesis and characterization of a novel chemical compound is provided below. This represents a typical process in a research and development setting.

A. Synthesis and Purification: A hypothetical synthesis would likely involve the reaction of a suitable benzene (B151609) derivative with diethylamine functionalities under controlled conditions. Purification of the crude product is essential and is typically achieved through methods such as column chromatography, recrystallization, or distillation to achieve high purity.

B. Structural Elucidation and Purity Assessment: A battery of analytical techniques is employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: A small sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) may be used for more complex structures.

-

Purpose: To determine the chemical structure by identifying the connectivity of atoms and the chemical environment of protons and carbons.

-

-

Mass Spectrometry (MS):

-

Protocol: The compound is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is used to determine the exact mass.

-

Purpose: To confirm the molecular weight and elemental composition of the compound.

-

-

Infrared (IR) Spectroscopy:

-

Protocol: A sample is exposed to infrared radiation, and the absorption is measured as a function of wavelength.

-

Purpose: To identify the presence of specific functional groups within the molecule.

-

-

Chromatographic Purity (HPLC/GC):

-

Protocol: The compound is analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to detect any impurities.

-

Purpose: To determine the purity of the sample, often expressed as a percentage.

-

C. Physicochemical Property Determination: Standard methods are used to measure the key physical properties of the pure compound.

-

Melting Point:

-

Protocol: A small amount of the solid compound is heated in a melting point apparatus, and the temperature range over which it melts is recorded.

-

Purpose: To determine the melting range, which is an indicator of purity.

-

-

Boiling Point:

-

Protocol: For liquids, the temperature at which the vapor pressure equals the surrounding atmospheric pressure is determined, often under reduced pressure to prevent decomposition.

-

Purpose: To determine the boiling point.

-

-

Solubility:

-

Protocol: The solubility of the compound is tested in a range of common solvents (e.g., water, ethanol, DMSO, dichloromethane) at a specified temperature.

-

Purpose: To understand the solubility profile, which is crucial for formulation and biological testing.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine), 71277-17-3 | BroadPharm [broadpharm.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Benzylic Amines in Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzylic amines are a versatile class of organic compounds that play a significant and multifaceted role in the synthesis of polymeric materials. Their unique chemical structure, combining the aromatic benzyl (B1604629) group with a reactive amine functionality, allows them to act as monomers, initiators, catalysts, and chain transfer agents across a spectrum of polymerization methodologies. This technical guide provides an in-depth exploration of the reactivity profile of benzylic amines in radical, cationic, and ring-opening polymerization reactions, offering valuable insights for researchers in polymer chemistry, materials science, and drug development.

Benzylic Amines as Monomers

The incorporation of benzylic amine moieties into polymer backbones imparts valuable properties such as pH-responsiveness, functionality for post-polymerization modification, and the ability to interact with biological systems. 4-Vinylbenzyl amine is a key monomer in this class, though its direct polymerization can be challenging due to the high reactivity of the amine group. A common and more controlled approach is the polymerization of a protected precursor, 4-vinylbenzyl chloride (VBC), followed by conversion of the benzylic chloride to the amine.[1]

Synthesis of Poly(vinylbenzyl amine)

A prevalent method for synthesizing poly(vinylbenzyl amine) (PVBA) involves the radical polymerization of VBC, followed by a two-step post-polymerization modification. This indirect route provides better control over the polymerization process and avoids potential side reactions associated with the free amine during radical polymerization.[2]

Experimental Protocol: Synthesis of Poly(vinylbenzyl amine) via Post-Polymerization Modification

Step 1: Radical Polymerization of 4-Vinylbenzyl Chloride (VBC)

-

Materials: 4-Vinylbenzyl chloride (VBC, monomer), 2,2'-azobisisobutyronitrile (AIBN, initiator), chlorobenzene (B131634) (solvent), methanol (B129727) (non-solvent).

-

Procedure:

-

A solution of VBC (e.g., 3.65 g, 15.0 mmol) and AIBN (e.g., 0.041 g, 0.25 mmol) in chlorobenzene (5 mL) is prepared in a reaction vessel.

-

The solution is purged with an inert gas (e.g., nitrogen) for 30 minutes to remove oxygen.

-

The reaction is carried out at a temperature of 60°C for 12 hours under a nitrogen atmosphere.

-

The resulting polymer, poly(4-vinylbenzyl chloride) (PVBC), is isolated by precipitation into methanol.

-

The polymer is purified by redissolving in a suitable solvent (e.g., tetrahydrofuran) and reprecipitating into methanol. This process is repeated twice.

-

The purified PVBC is dried under vacuum.

-

Step 2: Conversion of PVBC to Poly(vinylbenzyl amine) (PVBA)

-

Materials: Poly(4-vinylbenzyl chloride) (PVBC), a suitable amine source (e.g., a protected amine like potassium phthalimide (B116566) followed by hydrolysis, or a direct amination agent), and appropriate solvents.

-

Procedure (Illustrative example using a direct amination approach):

-

PVBC is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

-

An excess of an aminating agent (e.g., a solution of ammonia (B1221849) in an organic solvent or a primary amine) is added to the polymer solution.

-

The reaction mixture is stirred at an elevated temperature (e.g., 100°C) for a specified duration (e.g., 18-24 hours).

-

The resulting poly(vinylbenzyl amine) is purified by precipitation into a non-solvent (e.g., diethyl ether) and dried under vacuum.

-

Reactivity in Copolymerization

Table 1: Reactivity Ratios of Vinylbenzyl Derivatives in Radical Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Conditions | Reference |

| 4-Vinylbenzenesulfonic acid sodium salt | Acrylamide (B121943) | 2.0 ± 0.33 | 0.085 ± 0.020 | 0.1M NaCl solution | [3] |

This table illustrates the type of data available for related systems. Further research is needed to compile a comprehensive table specifically for 4-vinylbenzyl amine with various comonomers.

Benzylic Amines in Polymerization Initiation

Benzylic amines can act as initiators or components of initiating systems in several types of polymerization, including radical, cationic, and ring-opening polymerizations.

Co-initiators in Radical Polymerization

In free-radical polymerization, tertiary amines, including benzylic amines, can act as powerful co-initiators or accelerators when paired with a primary radical source, most commonly benzoyl peroxide (BPO). The amine facilitates the reductive cleavage of the peroxide, generating radicals at temperatures lower than the typical thermal decomposition temperature of BPO. This is particularly useful for applications requiring room temperature curing.[4]

Mechanism of Redox Initiation with Benzoyl Peroxide and a Tertiary Amine

The reaction involves a nucleophilic attack of the amine on the peroxide bond, leading to the formation of a benzoyloxy radical and an aminium radical cation, which can then initiate polymerization.

Caption: Redox initiation mechanism of radical polymerization.

Table 2: Kinetic Data for Amine-Accelerated Radical Polymerization

| Monomer | Initiator System | Temperature (°C) | Overall Activation Energy (Ea, kJ/mol) | Reference |

| Methyl Methacrylate (MMA) | Benzoyl Peroxide / Tertiary Amine | 70 | 68.65 | [5] |

Note: This data is for a general tertiary amine system and serves as a reference for the expected kinetics.

Initiators in Cationic Polymerization

Benzylic halides, in the presence of a Lewis acid co-initiator, can generate stable benzylic carbocations that are effective in initiating the cationic polymerization of electron-rich monomers like vinyl ethers and isobutylene.[6][7] While primary benzylic amines themselves are not direct initiators, their derivatives (e.g., benzylic halides formed from them) are key precursors to these initiating species. The stability of the benzylic carbocation plays a crucial role in controlling the polymerization.

Experimental Protocol: Cationic Polymerization of Isobutylene Initiated by a Benzyl Halide Derivative [7]

-

Materials: Isobutylene (monomer), a benzylic halide initiator (e.g., 2,4,6-trimethylbenzyl chloride), a Lewis acid co-initiator (e.g., TiCl₄), a proton trap/electron donor (e.g., 2,6-di-tert-butylpyridine (B51100) or an amine), and a mixed solvent system (e.g., CH₂Cl₂/hexane).

-

Procedure:

-

The polymerization is conducted in a moisture-free environment under an inert atmosphere (e.g., dry nitrogen) at low temperatures (e.g., -78°C).

-

The solvent, initiator, and additive are placed in a cooled reaction flask.

-

The monomer and a pre-chilled solution of the co-initiator are then added to the flask.

-

The polymerization is allowed to proceed for a specific time.

-

The reaction is terminated by the addition of a quenching agent, such as pre-chilled methanol.

-

The polymer is isolated by evaporation of the solvent and dried under vacuum.

-

Caption: Initiation of cationic polymerization by a benzylic species.

Initiators in Ring-Opening Polymerization (ROP)

Primary amines, including benzylamine (B48309), are effective nucleophilic initiators for the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) to produce polypeptides.[8] The mechanism, often referred to as the "normal amine mechanism" (NAM), involves the nucleophilic attack of the amine on a carbonyl group of the NCA, leading to the opening of the ring and the formation of a propagating chain with a terminal amine group.

Experimental Protocol: Ring-Opening Polymerization of a Lactone Initiated by a Benzyl Alcohol/Amine System

While direct initiation by benzylamine is common for NCAs, for lactones, a co-catalyst is often employed. The following is a general protocol for a catalyzed ROP of a lactone.[9]

-

Materials: Lactone monomer (e.g., ε-caprolactone), initiator (e.g., benzyl alcohol, often used in conjunction with an amine-based catalyst), catalyst (e.g., an organocatalyst or a metal alkoxide), and a dry solvent (e.g., toluene).

-

Procedure:

-

All glassware is dried, and the reaction is carried out under an inert atmosphere.

-

The catalyst and initiator are dissolved in the solvent in a reaction vessel.

-

The monomer is added to the solution, and the reaction is typically heated to a specific temperature (e.g., 110°C).

-

The polymerization is monitored for monomer conversion.

-

The reaction is quenched, and the polymer is isolated by precipitation in a non-solvent and dried.

-

Caption: Normal amine mechanism for NCA polymerization.

Benzylic Amines in Chain Transfer Reactions

Chain transfer is a reaction that terminates a growing polymer chain and initiates a new one, thereby controlling the molecular weight of the resulting polymer. Amines can act as chain transfer agents in radical polymerization, although their chain transfer constants are generally lower than those of more conventional agents like thiols. The benzylic hydrogens in benzylic amines are susceptible to abstraction by a propagating radical, leading to the formation of a new, less reactive radical that can reinitiate polymerization.[10]

Table 3: Chain Transfer Constants for Amines in Radical Polymerization

| Monomer | Chain Transfer Agent | Temperature (°C) | Chain Transfer Constant (Cs) | Reference |

| Ethylene | Trimethylamine (B31210) | - | - | [10] |

| Ethylene | Dimethylamine (B145610) | - | - | [10] |

Note: Specific quantitative data for benzylamine as a chain transfer agent is limited. The data for trimethylamine and dimethylamine are included to illustrate the general reactivity of amines in this role.

Caption: Chain transfer to a benzylic amine in radical polymerization.

Conclusion

The reactivity of benzylic amines in polymerization is remarkably diverse, enabling their use in a wide array of synthetic strategies to produce functional and well-defined polymers. By understanding their behavior as monomers, initiators, and chain transfer agents across different polymerization mechanisms, researchers can leverage the unique properties of the benzylamine moiety to design and synthesize novel polymeric materials for advanced applications in medicine, biotechnology, and materials science. This guide serves as a foundational resource for professionals seeking to harness the potential of benzylic amines in their polymer synthesis endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. rjpbcs.com [rjpbcs.com]

- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Degradation of Benzenedimethanamine-Diethylamine Cured Epoxy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation characteristics of epoxy resins cured with a mixed amine system comprising benzenedimethanamine and diethylamine. Due to the limited availability of published data on this specific curing agent combination, this guide synthesizes information from studies on closely related epoxy systems, particularly those cured with aromatic amines such as m-xylylenediamine (B75579) (an isomer of benzenedimethanamine). The principles and experimental methodologies outlined herein provide a robust framework for understanding and evaluating the thermal stability of this epoxy system.

Introduction

Epoxy resins are a critical class of thermosetting polymers widely utilized in demanding applications owing to their excellent mechanical properties, chemical resistance, and adhesive strength. The performance of an epoxy system at elevated temperatures is largely dictated by the chemical structure of the epoxy resin and the curing agent employed. Aromatic amine curing agents typically impart higher thermal stability to the cured epoxy network compared to their aliphatic counterparts due to the rigid aromatic structures they introduce.

This guide focuses on a hybrid curing system using benzenedimethanamine, an aromatic amine, and diethylamine, an aliphatic secondary amine. This combination is expected to provide a balance of mechanical properties and curing characteristics. Understanding the thermal degradation behavior of this system is crucial for predicting its service life and reliability in applications where it may be exposed to elevated temperatures.

Predicted Thermal Degradation Profile

The thermal degradation of the benzenedimethanamine-diethylamine cured epoxy is anticipated to be a multi-stage process. The presence of the aromatic benzenedimethanamine is expected to be the primary contributor to the overall thermal stability of the cured resin. The initial decomposition is likely to be associated with the weaker bonds in the polymer network, potentially including the aliphatic segments introduced by diethylamine.

The primary degradation of amine-cured epoxy resins typically occurs in the temperature range of 300°C to 450°C[1]. The process involves complex chemical reactions, including chain scission, dehydration, and the evolution of volatile products such as water, ammonia, and various hydrocarbons[1].

Quantitative Thermal Analysis Data

Table 1: Thermogravimetric Analysis (TGA) Data for Aromatic Amine Cured Epoxy Resins

| Parameter | Expected Range for Benzenedimethanamine-Diethylamine Cured Epoxy | Typical Values for m-Xylylenediamine Cured Epoxy |

| Onset Decomposition Temperature (Tonset) | 300 - 350 °C | ~320 °C |

| Temperature of 5% Weight Loss (Td5%) | 310 - 360 °C | ~340 °C[2][3] |

| Temperature of Maximum Decomposition Rate (Tmax) | 350 - 420 °C | ~380 °C |

| Char Yield at 600 °C (in N2) | 15 - 25 % | ~20 % |

Note: The presence of diethylamine, an aliphatic amine, may slightly lower the onset decomposition temperature compared to a purely aromatic amine cured system.

Table 2: Differential Scanning Calorimetry (DSC) Data for Aromatic Amine Cured Epoxy Resins

| Parameter | Expected Value for Benzenedimethanamine-Diethylamine Cured Epoxy |

| Glass Transition Temperature (Tg) | 120 - 160 °C |

Note: The Tg is highly dependent on the cure schedule and the stoichiometry of the resin-hardener mixture.

Experimental Protocols

To accurately characterize the thermal degradation of a benzenedimethanamine-diethylamine cured epoxy system, the following experimental protocols are recommended.

Objective: To determine the thermal stability and decomposition profile of the cured epoxy resin.

Methodology:

-

A small sample of the cured epoxy (5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).

-

The sample is heated from ambient temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min or 20 °C/min)[4][5][6].

-

The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to study thermal degradation, and under an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.

-

The weight loss of the sample is recorded as a function of temperature.

-

Key parameters such as the onset decomposition temperature, the temperature at different weight loss percentages (e.g., 5%, 10%, 50%), the temperature of the maximum decomposition rate, and the final char yield are determined from the TGA curve.

Objective: To determine the glass transition temperature (Tg) and to study the curing behavior of the epoxy system.

Methodology for Tg determination:

-

A small, fully cured sample (5-10 mg) is placed in a DSC pan.

-

The sample is subjected to a heat-cool-heat cycle. A typical procedure involves heating from ambient temperature to a temperature above the expected Tg (e.g., 200 °C) at a heating rate of 10 °C/min.

-

The sample is then cooled back to ambient temperature.

-

A second heating scan is performed at the same heating rate.

-

The Tg is determined from the inflection point in the heat flow curve during the second heating scan.

Objective: To identify the chemical changes occurring in the epoxy resin during thermal degradation.

Methodology:

-

An initial FTIR spectrum of the uncured and cured epoxy resin is recorded to serve as a baseline.

-

The cured sample is then subjected to thermal aging at a specific temperature for various time intervals.

-

FTIR spectra of the aged samples are recorded.

-

Changes in the characteristic absorption bands are monitored. Key bands to observe include:

-

Hydroxyl group (-OH) stretching (around 3400 cm-1)

-

C-H stretching in aromatic and aliphatic groups (around 3100-2800 cm-1)

-

Carbonyl group (C=O) formation due to oxidation (around 1720 cm-1)

-

Aromatic C=C stretching (around 1600 and 1500 cm-1)

-

Ether C-O-C stretching (around 1240 cm-1)

-

Epoxide ring (if unreacted, around 915 cm-1)

-

-

In-situ FTIR can also be performed by heating the sample within the FTIR spectrometer to monitor the chemical changes in real-time[2][4][7].

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms | Semantic Scholar [semanticscholar.org]

Navigating Solubility: A Technical Guide to the Hansen Solubility Parameters of Benzenedimethanamine-Diethylamine Mixtures in Organic Solvents

For Immediate Release

This technical guide provides a comprehensive analysis of the solubility parameters of benzenedimethanamine and diethylamine (B46881), offering critical insights for researchers, scientists, and professionals in drug development and materials science. By understanding the solubility behavior of this amine blend, formulators can optimize solvent selection, improve product performance, and ensure stability. This document outlines the theoretical framework of Hansen Solubility Parameters (HSP), presents calculated and experimental data, details a robust experimental protocol for HSP determination, and provides a methodology for predicting the solubility of the binary amine mixture in various organic solvents.

Introduction to Hansen Solubility Parameters

The concept of "like dissolves like" is a fundamental principle in chemistry. Hansen Solubility Parameters (HSP) provide a quantitative method to predict the miscibility and interaction between substances. The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). Together, these three parameters define a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be soluble in one another.

The distance (Ra) between two substances in Hansen space is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of miscibility.

Physicochemical Properties and Hansen Solubility Parameters

A thorough understanding of the individual components is essential before analyzing their mixture. The following tables summarize the key physicochemical properties and Hansen Solubility Parameters for 1,3-Benzenedimethanamine (m-xylene diamine) and Diethylamine.

Table 1: Physicochemical Properties of 1,3-Benzenedimethanamine and Diethylamine

| Property | 1,3-Benzenedimethanamine | Diethylamine |

| CAS Number | 1477-55-0[1] | 109-89-7[2] |

| Molecular Formula | C₈H₁₂N₂[1] | C₄H₁₁N[2] |

| Molecular Weight ( g/mol ) | 136.19[1][3] | 73.14[2] |

| Density (g/cm³ at 25°C) | 1.032[4] | 0.707[2][5] |

| Boiling Point (°C) | 265[4] | 55.5[5] |

| Molar Volume (cm³/mol) | 131.97 (calculated) | 103.45[6] |

| Qualitative Solubility | Soluble in water, ethanol, and methanol.[7] | Miscible with most solvents.[2] |

Note on Molar Volume Calculation: The molar volume of 1,3-Benzenedimethanamine was calculated using its molecular weight and density.

Table 2: Hansen Solubility Parameters of 1,3-Benzenedimethanamine and Diethylamine (in MPa⁰.⁵)

| Compound | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) | Data Source |

| 1,3-Benzenedimethanamine | 18.9 (calculated) | 7.5 (calculated) | 10.8 (calculated) | Group Contribution Method |

| Diethylamine | 14.9 | 2.9 | 7.7 | Experimental |

Note on HSP Calculation for 1,3-Benzenedimethanamine: In the absence of comprehensive experimental data, the Hansen Solubility Parameters for 1,3-Benzenedimethanamine were estimated using the group contribution method. This method approximates the HSP values based on the molecule's constituent functional groups. The values presented are derived from established group contribution values for aromatic rings, methylene (B1212753) (-CH₂-), and primary amine (-NH₂) groups.

Solubility Parameters of the Benzenedimethanamine-Diethylamine Mixture

The Hansen Solubility Parameters of a mixture can be approximated as the volume-weighted average of the HSPs of its individual components. The following equation is used for a binary mixture:

δmix = φ₁δ₁ + φ₂δ₂

where:

-

δmix is the HSP of the mixture (for each component: D, P, and H)

-

φ₁ and φ₂ are the volume fractions of component 1 and 2, respectively

-

δ₁ and δ₂ are the HSPs of component 1 and 2, respectively

The table below presents the calculated HSPs for a 1:1 volumetric mixture of 1,3-Benzenedimethanamine and Diethylamine.

Table 3: Calculated Hansen Solubility Parameters for a 1:1 (v/v) Benzenedimethanamine-Diethylamine Mixture (in MPa⁰.⁵)

| Mixture Component | Volume Fraction | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |

| 1,3-Benzenedimethanamine | 0.5 | 18.9 | 7.5 | 10.8 |

| Diethylamine | 0.5 | 14.9 | 2.9 | 7.7 |

| 1:1 Mixture | 1.0 | 16.9 | 5.2 | 9.25 |

Predicting Solubility in Organic Solvents

The calculated HSPs for the amine mixture can be used to predict its solubility in various organic solvents. By calculating the Hansen distance (Ra) between the mixture and a solvent, a quantitative measure of their compatibility can be obtained. A lower Ra value suggests better solubility.

Table 4: Calculated Hansen Distances (Ra) and Predicted Solubility of a 1:1 Benzenedimethanamine-Diethylamine Mixture in Various Organic Solvents

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (Calculated) | Predicted Solubility |

| Methanol | 15.1 | 12.3 | 22.3 | 13.5 | Poor |

| Ethanol | 15.8 | 8.8 | 19.4 | 10.9 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 7.6 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 5.9 | Good |

| Toluene | 18.0 | 1.4 | 2.0 | 8.2 | Moderate |

| Hexane | 14.9 | 0.0 | 0.0 | 11.2 | Poor |

| Chloroform | 17.8 | 3.1 | 5.7 | 4.4 | Very Good |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 11.4 | Poor |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.8 | Moderate |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 1.4 | Excellent |

Experimental Protocol for Determining Hansen Solubility Parameters of a Liquid Solute

This section outlines a detailed experimental procedure for determining the Hansen Solubility Parameters of a liquid amine, such as 1,3-Benzenedimethanamine, based on the principle of the Hansen solubility sphere.

Objective: To experimentally determine the δD, δP, and δH values of a liquid solute.

Materials:

-

The liquid amine solute (e.g., 1,3-Benzenedimethanamine)

-

A set of 20-30 organic solvents with known Hansen Solubility Parameters, covering a wide range of δD, δP, and δH values.

-

Glass vials with screw caps

-

Graduated pipettes or syringes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Solvent Selection: Choose a diverse set of solvents with well-documented HSPs. The selection should span a broad area in the Hansen space to ensure a well-defined solubility sphere.

-

Sample Preparation:

-

For each solvent, prepare a vial containing a specific volume of the solvent (e.g., 5 mL).

-

Add a known amount of the liquid amine solute to each vial. A common starting point is a 10% by volume solution.

-

-

Solubility Assessment:

-

Tightly cap the vials and vortex each mixture for at least 30 seconds to ensure thorough mixing.

-

Allow the vials to equilibrate at a constant temperature (e.g., 25°C) for 24 hours.

-

Visually inspect each vial for signs of insolubility, such as cloudiness, phase separation, or the presence of droplets.

-

Classify each solvent as a "good" solvent (clear, single phase) or a "bad" solvent (any sign of insolubility).

-

-

Data Analysis and Sphere Fitting:

-

Input the HSPs of all tested solvents and their corresponding "good" or "bad" classification into a Hansen solubility sphere fitting software.

-

The software will calculate the center of the sphere, which corresponds to the Hansen Solubility Parameters (δD, δP, δH) of the solute, and the radius of the sphere (Ro). The goal is to find a sphere that encloses the maximum number of "good" solvents while excluding the maximum number of "bad" solvents.

-

-

Refinement (Optional): If the initial sphere is not well-defined, additional solvents with HSPs near the boundary of the initial sphere can be tested to refine the results.

Visualizing Methodologies

Diagrams created using Graphviz provide a clear visual representation of the logical workflows and relationships described in this guide.

Conclusion

This technical guide has provided a detailed overview of the solubility parameters of benzenedimethanamine, diethylamine, and their mixture. By utilizing Hansen Solubility Parameters, researchers and formulators can make informed decisions regarding solvent selection, leading to enhanced product development and performance. The provided data, calculations, and experimental protocol serve as a valuable resource for anyone working with these or similar amine systems. The predictive power of HSP, as demonstrated, allows for a more systematic and efficient approach to formulation challenges in various scientific and industrial applications.

References

- 1. 1,3-Benzenedimethanamine [webbook.nist.gov]

- 2. Diethylamine - Wikipedia [en.wikipedia.org]

- 3. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Benzoldimethanamin | 1477-55-0 [m.chemicalbook.com]

- 5. Diethylamine CAS#: 109-89-7 [m.chemicalbook.com]

- 6. diethylamine [stenutz.eu]

- 7. pubs.acs.org [pubs.acs.org]

Navigating the Uncharted: A Technical Guide to the Safe Handling of Benzenedimethanamine-diethylamine in a Laboratory Setting

Executive Summary

This technical guide provides an in-depth overview of the health and safety considerations for handling Benzenedimethanamine-diethylamine in a laboratory environment. Due to the limited availability of specific data for this compound, this guide synthesizes information from its structural components—benzenedimethanamine and diethylamine—and the broader class of aromatic amines. It outlines the potential hazards, recommended exposure controls, personal protective equipment (PPE), emergency procedures, and detailed experimental protocols for safe handling. The information is intended for an audience of trained professionals in research and drug development and should be used in conjunction with institutional safety protocols and a comprehensive, substance-specific risk assessment.

Hazard Identification and Classification

Based on its components, Benzenedimethanamine-diethylamine should be presumed to be a hazardous substance with multiple potential routes of exposure and toxicity. The primary hazards are anticipated to be corrosivity, toxicity upon ingestion, inhalation, or skin contact, and potential for severe eye damage.[1][2] Aromatic amines as a class are also associated with long-term health risks, including carcinogenicity.[3][4]

GHS Hazard Classification (Predicted)

The following Globally Harmonized System (GHS) classifications are predicted based on the hazardous properties of benzenedimethanamine and diethylamine:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | Toxic or Harmful if swallowed.[1][2] |

| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin.[1] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | Category 1A or 1B | Causes severe skin burns and eye damage.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | Harmful to aquatic life.[1] |

Physical and Chemical Properties

While specific experimental data for Benzenedimethanamine-diethylamine is scarce, some basic properties have been identified.[5] The properties of its components are also provided for context.

| Property | Benzenedimethanamine-diethylamine | 1,3-Benzenedimethanamine | Diethylamine |

| CAS Number | 71277-17-3[5] | 1477-55-0[6] | 109-89-7[7] |

| Molecular Formula | C16H32N6[5] | C8H12N2[6] | C4H11N[8] |

| Molecular Weight | 308.47 g/mol [5] | 136.19 g/mol [6] | 73.14 g/mol [7] |

| Appearance | Not Available | Colorless liquid[6] | Clear, colorless liquid[7] |

| Odor | Not Available | Amine-like[6] | Ammonia-like, fishy[7] |

| Boiling Point | Not Available | 273 °C[6] | 55 °C[8] |

| Melting Point | Not Available | 14.1 °C[6] | -50 °C[9] |

| Flash Point | Not Available | 139 °C[6] | -23 °C[8] |

| Solubility in Water | Not Available | Soluble[6] | Soluble[8] |

Experimental Protocols